Cas no 5434-55-9 (1-(2-chlorophenyl)butan-1-ol)
1-(2-chlorophenyl)butan-1-ol structure
Product Name:1-(2-chlorophenyl)butan-1-ol
CAS No:5434-55-9
MF:C10H13ClO
MW:184.662622213364
CID:940775
PubChem ID:225839
Update Time:2025-07-29
1-(2-chlorophenyl)butan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 1-(2-chlorophenyl)butan-1-ol
- 1-(2-chloro-phenyl)-butan-1-ol
- 1-(2-chlorphenyl)-1-butanol
- 1-(2-Chlor-phenyl)-butan-1-ol
- 1-(o-chlorophenyl)-butanol
- AC1L5EBU
- AC1Q3PA9
- AR-1B0702
- CTK5A0571
- KST-1B6490
- NSC15670
- SureCN5693670
- 5434-55-9
- NSC 15670
- AKOS010258815
- NSC-15670
- G40474
- Z733415366
- SCHEMBL5693670
- DTXSID50280138
- p-chloro-a-propylbenzylalcohol
- CS-0225927
- DA-05039
- EN300-1252525
-
- Inchi: 1S/C10H13ClO/c1-2-5-10(12)8-6-3-4-7-9(8)11/h3-4,6-7,10,12H,2,5H2,1H3
- InChI Key: VASJARALQVZALI-UHFFFAOYSA-N
- SMILES: ClC1C=CC=CC=1C(CCC)O
Computed Properties
- Exact Mass: 184.06559
- Monoisotopic Mass: 184.065
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 127
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- Density: 1.115
- Boiling Point: 266.5°C at 760 mmHg
- Flash Point: 115°C
- Refractive Index: 1.534
- PSA: 20.23
- LogP: 3.17350
1-(2-chlorophenyl)butan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1252525-0.05g |
1-(2-chlorophenyl)butan-1-ol |
5434-55-9 | 95.0% | 0.05g |
$76.0 | 2025-03-21 | |
| Enamine | EN300-1252525-0.1g |
1-(2-chlorophenyl)butan-1-ol |
5434-55-9 | 95.0% | 0.1g |
$113.0 | 2025-03-21 | |
| Enamine | EN300-1252525-0.25g |
1-(2-chlorophenyl)butan-1-ol |
5434-55-9 | 95.0% | 0.25g |
$162.0 | 2025-03-21 | |
| Enamine | EN300-1252525-0.5g |
1-(2-chlorophenyl)butan-1-ol |
5434-55-9 | 95.0% | 0.5g |
$310.0 | 2025-03-21 | |
| Enamine | EN300-1252525-1.0g |
1-(2-chlorophenyl)butan-1-ol |
5434-55-9 | 95.0% | 1.0g |
$414.0 | 2025-03-21 | |
| Enamine | EN300-1252525-2.5g |
1-(2-chlorophenyl)butan-1-ol |
5434-55-9 | 95.0% | 2.5g |
$810.0 | 2025-03-21 | |
| Enamine | EN300-1252525-5.0g |
1-(2-chlorophenyl)butan-1-ol |
5434-55-9 | 95.0% | 5.0g |
$1199.0 | 2025-03-21 | |
| Enamine | EN300-1252525-10.0g |
1-(2-chlorophenyl)butan-1-ol |
5434-55-9 | 95.0% | 10.0g |
$1778.0 | 2025-03-21 | |
| 1PlusChem | 1P01IGTQ-50mg |
1-(2-chlorophenyl)butan-1-ol |
5434-55-9 | 95% | 50mg |
$152.00 | 2024-04-30 | |
| 1PlusChem | 1P01IGTQ-100mg |
1-(2-chlorophenyl)butan-1-ol |
5434-55-9 | 95% | 100mg |
$196.00 | 2024-04-30 |
1-(2-chlorophenyl)butan-1-ol Related Literature
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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